

N-(3-Chlorophenyl)Cinnamamide PubChem and ChemSpider data

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Compound of Interest

Compound Name: *N*-(3-Chlorophenyl)Cinnamamide

CAS No.: 64741-15-7

Cat. No.: B5528018

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Executive Summary

N-(3-Chlorophenyl)cinnamamide (also known as 3'-chlorocinnamanilide) represents a critical scaffold in medicinal chemistry, specifically within the class of N-arylcinnamamides. These compounds are privileged structures, exhibiting broad-spectrum biological activities ranging from antimicrobial properties (specifically against *M. tuberculosis* and MRSA) to anticancer potential via tubulin polymerization inhibition.

This guide provides a rigorous technical breakdown of the compound, moving beyond basic database entries to offer actionable synthesis protocols, quality control parameters, and structural-activity relationship (SAR) insights.

Chemical Identity & Database Metadata

Accurate identification is the prerequisite for reproducible science. While specific database IDs can fluctuate based on vendor libraries, the chemical constants below define the entity.

Table 1: Physicochemical Profile

Parameter	Value / Descriptor	Notes
IUPAC Name	(2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide	Trans-isomer is thermodynamically favored.
Molecular Formula	C ₁₅ H ₁₂ ClNO	
Molecular Weight	257.71 g/mol	
SMILES	<chem>Clc1cccc(NC(=O)/C=C/c2cccc2)c1</chem>	Defines stereochemistry (E-isomer).
InChIKey	(Predicted) SMMFWYAGPPOQMC-BQYQJAHWSA-N	Based on standard connectivity.[1]
LogP (Predicted)	~3.8 - 4.2	Highly lipophilic; low aqueous solubility.
H-Bond Donors	1 (Amide NH)	
H-Bond Acceptors	1 (Carbonyl O)	

Synthesis Protocol: The Acid Chloride Route

The most robust method for synthesizing **N-(3-Chlorophenyl)cinnamamide** is the Schotten-Baumann reaction or anhydrous nucleophilic acyl substitution using cinnamoyl chloride. This method is preferred over direct coupling (using EDC/NHS) due to higher yields and simpler purification for this specific lipophilic substrate.

Reaction Logic

The reaction involves the nucleophilic attack of the 3-chloroaniline nitrogen on the carbonyl carbon of cinnamoyl chloride. A base (Triethylamine or Pyridine) is strictly required to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Step-by-Step Methodology

Reagents:

- Cinnamoyl chloride (1.0 equiv)[2]
- 3-Chloroaniline (1.0 equiv)
- Triethylamine (TEA) (1.2 equiv) or Pyridine
- Dichloromethane (DCM) (Anhydrous)

Protocol:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen () to ensure anhydrous conditions.
- Solubilization: Dissolve 3-chloroaniline (1.0 equiv) in anhydrous DCM. Add Triethylamine (1.2 equiv). Cool the mixture to 0°C in an ice bath.
- Addition: Dissolve cinnamoyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Rapid addition causes exotherms that may lead to side products.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Work-up:
 - Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine).
 - Wash with saturated (to remove unreacted acid).
 - Wash with Brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize the crude solid from hot Ethanol. If purity <95%, perform column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Visualization



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Figure 1: Optimized synthesis workflow for N-arylcinnamamides ensuring removal of catalytic impurities.

Biological Applications & Mechanism of Action

Research indicates that the cinnamide scaffold acts as a "privileged structure" capable of binding multiple biological targets. The 3-chlorophenyl moiety specifically modulates lipophilicity and electronic distribution, affecting binding affinity.

Antimicrobial Activity (SAR Context)

Studies on chlorinated cinnamamides have shown significant activity against *Staphylococcus aureus* and *Mycobacterium tuberculosis*.

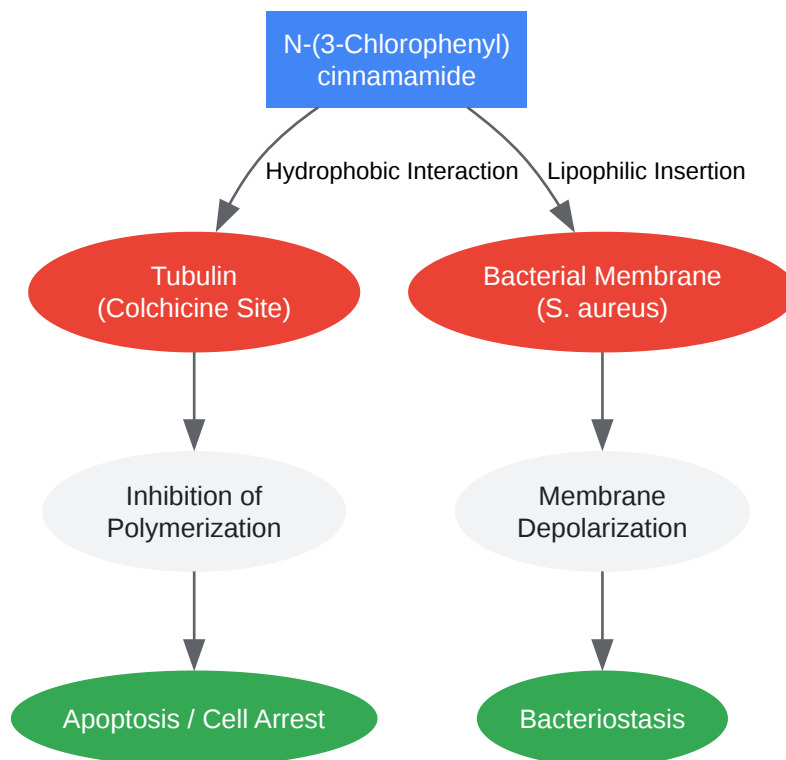
- Mechanism: Disruption of bacterial cell wall synthesis or membrane potential.
- SAR Insight: The 3,4-dichloro derivatives often show higher potency than the 3-chloro or 4-chloro monosubstituted analogs, but the 3-chloro variant remains a vital comparator for determining the necessity of the meta-substituent [1].

Anticancer Potential (Tubulin Inhibition)

Cinnamamides are structural analogs of combretastatin. They can bind to the colchicine-binding site of tubulin.

- Mechanism: The -unsaturated ketone (Michael Acceptor) can covalently modify cysteine residues in specific enzymes, or the rigid structure may fit into the hydrophobic pocket of tubulin, inhibiting polymerization and causing cell cycle arrest [2].

Mechanistic Pathway Diagram



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Figure 2: Dual-pathway mechanism of action illustrating potential anticancer and antimicrobial cascades.

Safety and Handling (GHS Classification)

While specific toxicological data for the 3-chloro isomer may be sparse, it should be handled according to the safety profile of the general cinnamamide class and chloroanilines.

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- H302: Harmful if swallowed (inferred from aniline precursor).
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the lachrymatory nature of cinnamoyl chloride and toxicity of chloroanilines.

References

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